molecular formula C20H24N2O B11949772 3-(4-Methylpiperazinyl)-3-phenylpropiophenone CAS No. 1794-02-1

3-(4-Methylpiperazinyl)-3-phenylpropiophenone

Cat. No.: B11949772
CAS No.: 1794-02-1
M. Wt: 308.4 g/mol
InChI Key: OKRSORWSSRJJNW-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinyl)-3-phenylpropiophenone is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylpropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazinyl)-3-phenylpropiophenone typically involves the reaction of 4-methylpiperazine with a suitable phenylpropiophenone derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenylpropiophenone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazinyl)-3-phenylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Methylpiperazinyl)-3-phenylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinyl)-3-phenylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylpropiophenone moiety may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine derivatives: Compounds like 4-methylpiperazine itself or its other substituted derivatives.

    Phenylpropiophenone analogs: Compounds with similar phenylpropiophenone structures but different substituents on the piperazine ring.

Uniqueness

3-(4-Methylpiperazinyl)-3-phenylpropiophenone is unique due to the specific combination of the piperazine ring and the phenylpropiophenone moiety. This combination can result in unique biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1794-02-1

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C20H24N2O/c1-21-12-14-22(15-13-21)19(17-8-4-2-5-9-17)16-20(23)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3

InChI Key

OKRSORWSSRJJNW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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